
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The structure-activity relationship of this series of compounds was studied by treating the single aromatic ring at positions 1, 3, and 5 of the pyridone ring . The synthesis process did not involve the use of toxic and odoriferous materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridone ring with a phenyl group and an acetic acid group attached to it . The compound is also known as DPAA.Chemical Reactions Analysis
The compound shows strong inhibitory action against ALR2, a rate-limited enzyme of the polyol pathway . It also exhibits powerful antioxidative action .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.235. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antiepileptic Activity
Perampanel is a novel, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. Dysfunction of glutamatergic neurotransmission has been implicated in epilepsy and other neurological diseases. Perampanel has shown potent activity in both in vitro (AMPA-induced Ca2+ influx assay) and in vivo (AMPA-induced seizure model) studies . It is currently in regulatory submission for partial-onset seizures associated with epilepsy.
Neurodevelopmental Disorders
Gain-of-function variants in the GRIA2 gene (encoding AMPA receptors) have been associated with neurodevelopmental delay and seizures. Perampanel’s role as an AMPA receptor antagonist makes it relevant in this context .
Anti-Tumor Effects in Glioma Cells
Recent studies have explored perampanel’s anti-tumor effects in malignant glioma cells. While more research is needed, it shows promise as a potential therapeutic agent .
Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells
Interestingly, the antiepileptic drug oxcarbazepine inhibits the growth of patient-derived isocitrate dehydrogenase mutant glioma stem-like cells. Although not directly related to perampanel, this highlights the broader impact of antiepileptic agents on glioma biology .
Targeted Treatment Possibilities
Perampanel’s unique mechanism of action opens doors for targeted treatments. Further investigations may reveal additional applications beyond epilepsy management .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid: acts as a noncompetitive antagonist of the AMPA receptor When it is bound to the receptor, it prevents the activation of the receptor, thereby inhibiting the function of the receptor .
Biochemical Pathways
The action of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid on the AMPA receptor affects the glutamatergic neurotransmission pathway . Glutamatergic neurotransmission is the most abundant excitatory neurotransmission mechanism in the brain. By inhibiting AMPA receptors, this compound reduces the excitatory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid It is known that the compound is orally active , suggesting that it is well absorbed from the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties would need to be determined in further studies.
Result of Action
The molecular and cellular effects of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid ’s action are related to its inhibitory effect on AMPA receptors. By reducing excitatory neurotransmission, it can potentially suppress overactive neural circuits. This property is why the compound is being investigated for its potential use in treating conditions like epilepsy, where there is often excessive neural activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-oxo-5-phenylpyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRVDPVSLGQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

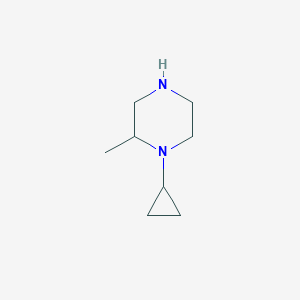
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
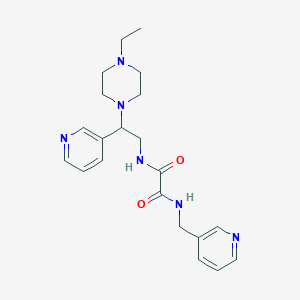
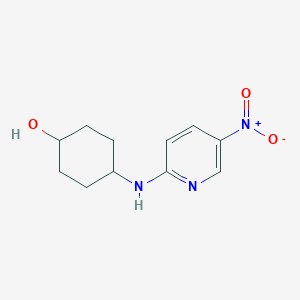
![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

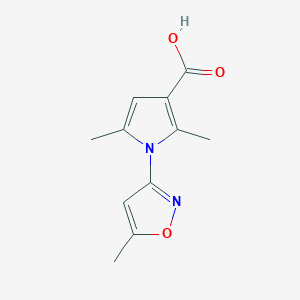
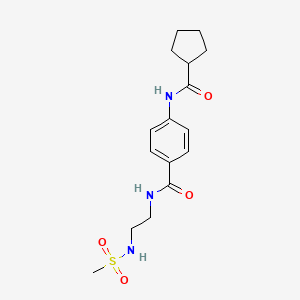
![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)
